molecular formula C27H30O8 B13061393 Angeloylgomisin R

Angeloylgomisin R

Cat. No.: B13061393
M. Wt: 482.5 g/mol
InChI Key: RKXVNKMVDVIIQH-KNXRCIGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angeloylgomisin R is a lignan compound primarily found in the fruits of Schisandra chinensis, a plant known for its medicinal properties. This compound is part of the dibenzocyclooctadiene lignans family, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Angeloylgomisin R involves several steps, starting from the extraction of Schisandra chinensis fruits. The process typically includes:

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions: Angeloylgomisin R undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .

Scientific Research Applications

Angeloylgomisin R has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lignan synthesis and reactivity.

    Biology: Investigated for its potential to modulate biological pathways, including those involved in inflammation and oxidative stress.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of natural health products and supplements.

Comparison with Similar Compounds

Angeloylgomisin R is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C27H30O8

Molecular Weight

482.5 g/mol

IUPAC Name

[(11R,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H30O8/c1-7-13(2)27(28)35-22-15(4)14(3)8-16-9-18-23(33-11-31-18)25(29-5)20(16)21-17(22)10-19-24(26(21)30-6)34-12-32-19/h7,9-10,14-15,22H,8,11-12H2,1-6H3/b13-7-/t14-,15-,22+/m0/s1

InChI Key

RKXVNKMVDVIIQH-KNXRCIGESA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)C)C

Origin of Product

United States

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